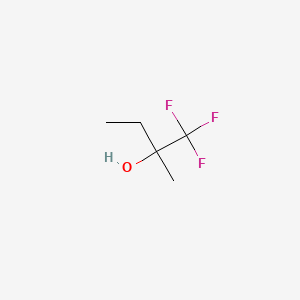

1,1,1-Trifluoro-2-methylbutan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1-Trifluoro-2-methylbutan-2-ol is a chemical compound with the molecular formula C5H9F3O . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2-methylbutan-2-ol consists of a butanol backbone with a trifluoromethyl group and a methyl group attached to the second carbon atom . The presence of the trifluoromethyl group can significantly affect the chemical properties of the compound, including its reactivity and polarity.

Applications De Recherche Scientifique

Environmental Degradation and Monitoring

1,1,1-Trifluoro-2-methylbutan-2-ol, as part of polyfluoroalkyl chemicals, has been noted for its role in environmental degradation. Research has shown that microbial degradation of these chemicals can lead to the formation of persistent and toxic substances like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Liu & Avendaño, 2013). These substances have raised significant concerns due to their persistence in the environment and potential toxicity. As such, understanding the environmental fate and effects of these chemicals is crucial for regulatory and cleanup efforts.

Chemical Synthesis

In the realm of chemical synthesis, 1,1,1-Trifluoro-2-methylbutan-2-ol-related compounds like perfluoroalkane-sulfonates have been highlighted for their role in various reactions. These compounds, particularly cost-effective nonafluorobutanesulfonates (nonaflates), have been used in metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, or amination reactions (Hoegermeier & Reissig, 2009). These compounds have demonstrated advantages over more commonly used reagents and have found applications in laboratory and industrial scale organic synthesis.

Water Treatment and Environmental Safety

The compound's derivatives have been extensively studied for their presence and effects in the environment, particularly in water sources. Studies have explored the levels of such compounds in drinking water and evaluated the human health risks associated with their consumption (Domingo & Nadal, 2019). Additionally, research has delved into the bioaccumulative nature of these substances, comparing them with other persistent and bioaccumulative substances, highlighting the need for more research to fully understand their environmental impact (Conder et al., 2008).

Biological Monitoring and Health Impact

The biological monitoring of polyfluoroalkyl substances, including derivatives of 1,1,1-Trifluoro-2-methylbutan-2-ol, has been a critical area of research. Studies have indicated increasing exposure to these substances over time, emphasizing the need for continuous monitoring and standardized analytical methods (Houde et al., 2006). Furthermore, studies have assessed the human health risks of these compounds, confirming their potential to cause various toxic effects and emphasizing the importance of understanding their toxic mechanisms (Zeng et al., 2019).

Safety And Hazards

As with all chemicals, 1,1,1-Trifluoro-2-methylbutan-2-ol should be handled with care. It is advisable to use personal protective equipment and ensure adequate ventilation when handling this compound . It is classified as a flammable liquid and can cause skin and eye irritation . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice if necessary .

Propriétés

IUPAC Name |

1,1,1-trifluoro-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c1-3-4(2,9)5(6,7)8/h9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFSGDURTMDVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-2-methylbutan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)